
2-Amino-6,6-dimethylhept-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6,6-dimethylhept-4-ynoic acid is a unique organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is characterized by its distinctive structure, which includes an amino group, a dimethylhept-4-ynoic acid backbone, and a terminal alkyne group. It is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
The synthesis of 2-Amino-6,6-dimethylhept-4-ynoic acid involves several steps, including addition, condensation, cyclization, and methoxylation reactions . The general synthetic route can be summarized as follows:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is introduced for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to 2-chloro-4-amino-6-methoxypyrimidine obtained from the cyclization reaction for the methoxylation reaction.
Analyse Des Réactions Chimiques
2-Amino-6,6-dimethylhept-4-ynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
2-Amino-6,6-dimethylhept-4-ynoic acid has a wide range of applications in scientific research :
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Amino-6,6-dimethylhept-4-ynoic acid involves its interaction with specific molecular targets and pathways . The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. This inhibition can lead to the modulation of various biochemical pathways, making the compound valuable in drug discovery and therapeutic applications.
Comparaison Avec Des Composés Similaires
2-Amino-6,6-dimethylhept-4-ynoic acid can be compared with other similar compounds, such as Fmoc-(2S)-2-Amino-6,6-dimethylhept-4-ynoic acid . While both compounds share a similar backbone structure, the presence of the Fmoc (fluorenylmethyloxycarbonyl) protecting group in the latter makes it more suitable for peptide synthesis. The unique structural features of this compound, such as the terminal alkyne group, provide it with distinct reactivity and selectivity, making it a valuable asset in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
2-amino-6,6-dimethylhept-4-ynoic acid |
InChI |
InChI=1S/C9H15NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,5,10H2,1-3H3,(H,11,12) |
Clé InChI |
OURDSQVJLLVWCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


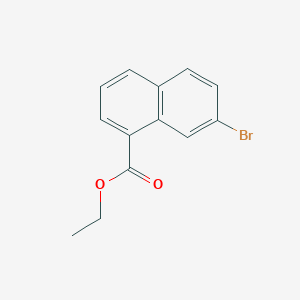

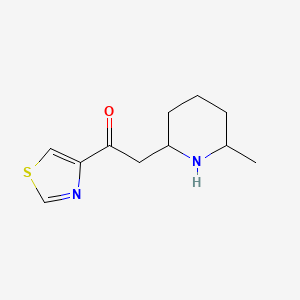
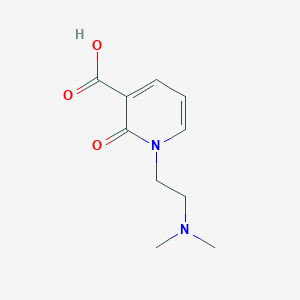
![5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13075577.png)

![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)
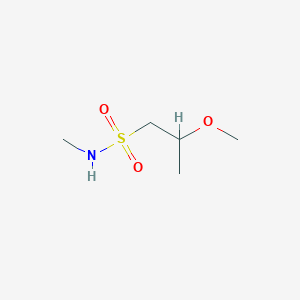
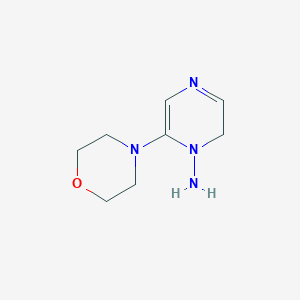
![4-[(Pentan-2-yl)amino]benzamide](/img/structure/B13075606.png)



